(E)-2-Hexenyl hexanoate chemical structure and properties
(E)-2-Hexenyl hexanoate chemical structure and properties
An In-Depth Technical Guide to (E)-2-Hexenyl Hexanoate: Synthesis, Characterization, and Applications
Executive Summary: (E)-2-Hexenyl hexanoate, CAS No. 53398-86-0, is a volatile organic compound prized for its potent and multifaceted aroma profile, characterized by green, fruity, and waxy notes. As a fatty acid ester, it is found naturally in various fruits and plants and is widely utilized as a flavor and fragrance agent in the food, cosmetic, and perfumery industries.[1][2] This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the molecule's chemical structure, physicochemical properties, a robust laboratory-scale synthesis protocol via Fischer esterification, and a validated analytical methodology using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Chemical Identity and Structure
(E)-2-Hexenyl hexanoate is an ester formed from hexanoic acid and (E)-2-hexen-1-ol.[1] The "(E)" designation (from the German entgegen) specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides. This configuration is crucial to its distinct sensory properties.
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IUPAC Name : (2E)-hex-2-en-1-yl hexanoate[2]
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Synonyms : trans-2-Hexenyl hexanoate, (E)-Hex-2-en-1-yl hexanoate, Hexanoic acid, (2E)-2-hexenyl ester[1][3]
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CAS Number : 53398-86-0[3]
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Molecular Formula : C₁₂H₂₂O₂[3]
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Molecular Weight : 198.30 g/mol
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InChI Key : UQPLEMTXCSYMEK-VQHVLOKHSA-N[1]
Caption: Chemical structure of (E)-2-Hexenyl hexanoate.
Physicochemical and Organoleptic Properties
The physical properties of (E)-2-Hexenyl hexanoate are critical for its application, particularly its volatility and solubility, which dictate its performance in various matrices from fine fragrances to food products.
| Property | Value | Source |
| Appearance | Colorless, clear liquid | [4] |
| Odor Profile | Green, fruity, waxy, apple, tropical, pear, herbal | [5] |
| Taste Profile | Green, apple, tropical, pear, kiwi, leafy | [5] |
| Boiling Point | 256 °C at 760 mmHg | [6] |
| Flash Point | 102.78 °C (217.00 °F) | [4] |
| Density | ~0.886 g/cm³ | [6] |
| Specific Gravity | 0.875 - 0.885 @ 25 °C | [4] |
| Refractive Index | 1.432 - 1.446 @ 20 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohol | [7] |
Synthesis and Purification
Principle of Synthesis: Fischer-Speier Esterification
Fischer-Speier esterification is a robust and scalable acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] This method is selected for its reliability and the use of readily available, cost-effective reagents. The reaction is an equilibrium process. To drive the reaction toward the product ((E)-2-Hexenyl hexanoate), an excess of one reactant (typically the less expensive alcohol) is used, and the water byproduct is removed.[9] A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[10]
Detailed Experimental Protocol: Synthesis
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Materials :
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Hexanoic acid (1.0 eq)
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(E)-2-Hexen-1-ol (2.0 eq)
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Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)
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Toluene (solvent)
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5% Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Apparatus :
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Procedure :
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Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (e.g., 0.1 mol, 11.6 g) and (E)-2-hexen-1-ol (e.g., 0.2 mol, 20.0 g).
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Solvent and Catalyst Addition : Add 100 mL of toluene. While stirring, slowly add concentrated H₂SO₄ (e.g., 0.5 mL). Causality: Toluene serves as an azeotropic solvent to facilitate the removal of water via the Dean-Stark trap, driving the equilibrium towards the ester product.[11] H₂SO₄ is the catalyst.[8]
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Reflux : Assemble the Dean-Stark trap and reflux condenser. Heat the mixture to a gentle reflux (approx. 110-120 °C). Continue refluxing for 4-6 hours, or until the theoretical amount of water (e.g., 1.8 mL for a 0.1 mol reaction) has been collected in the trap.
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Cooling and Quenching : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
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Workup - Aqueous Wash : Wash the organic layer sequentially with:
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50 mL of deionized water.
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2 x 50 mL of 5% NaHCO₃ solution (vent frequently to release CO₂). Causality: The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted hexanoic acid.[11]
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50 mL of saturated NaCl (brine). Causality: The brine wash removes residual water and helps to break any emulsions.
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Drying : Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.
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Solvent Removal : Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
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Purification : Purify the crude ester by vacuum distillation to yield pure (E)-2-Hexenyl hexanoate. The product's high boiling point necessitates distillation under reduced pressure to prevent decomposition.
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Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of (E)-2-Hexenyl hexanoate.
Analytical Characterization
Principle of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like (E)-2-Hexenyl hexanoate. Causality: Gas chromatography provides excellent separation of the target analyte from potential impurities (e.g., residual starting materials or side products) based on its boiling point and affinity for the GC column's stationary phase. Mass spectrometry provides definitive identification based on the molecule's unique mass-to-charge ratio (m/z) and its fragmentation pattern upon electron ionization, which acts as a molecular fingerprint.[12]
Detailed Analytical Protocol: GC-MS
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Sample Preparation : Prepare a 100 ppm solution of the synthesized ester in a suitable solvent like hexane or ethyl acetate.
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Instrumentation : Agilent GC-MS system (or equivalent).
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GC Parameters :
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Column : HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: An HP-5MS column is a robust, general-purpose column providing good resolution for this type of analyte.
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Inlet Temperature : 250 °C.
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Carrier Gas : Helium, constant flow at 1.0 mL/min.
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Oven Program :
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Initial temperature: 60 °C, hold for 2 min.
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Ramp: 10 °C/min to 280 °C.
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Final hold: 5 min at 280 °C.
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Injection Volume : 1 µL, split ratio 50:1.
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MS Parameters :
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Ion Source : Electron Ionization (EI).
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Ion Source Temperature : 230 °C.
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Quadrupole Temperature : 150 °C.
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Scan Range : 40-400 m/z.
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Data Analysis : Identify the (E)-2-Hexenyl hexanoate peak by comparing its retention time with a known standard and its mass spectrum with a reference library (e.g., NIST).[12][13] The NIST WebBook reports a Kovats Retention Index of ~1636-1668 on polar columns and provides reference mass spectra.[12]
Spectroscopic Data and Interpretation
| Technique | Observed/Expected Data |
| Mass Spec (EI) | Major Fragments (m/z) : 99 (base peak, [C₆H₁₁O]⁺, McLafferty rearrangement of hexanoate), 82 ([C₆H₁₀]⁺, loss of hexanoic acid), 67, 55, 41. Molecular Ion (M⁺) at m/z 198 is often weak or absent.[12][13] |
| ¹³C NMR | Predicted δ (ppm) : ~173 (C=O), ~135 & ~125 (C=C), ~65 (-O-CH₂-), ~34-13 (aliphatic carbons).[7][14] |
| ¹H NMR | Predicted δ (ppm) : ~5.7-5.5 (m, 2H, -CH=CH-), ~4.5 (d, 2H, -O-CH₂-), ~2.2 (t, 2H, -CH₂-C=O), ~2.0 (q, 2H, -CH₂-CH=), ~1.6-0.8 (m, 12H, other aliphatic protons).[7] |
| Infrared (IR) | Expected Bands (cm⁻¹) : ~1735 (strong C=O ester stretch), ~3020 (C-H stretch, alkene), ~1670 (C=C stretch, trans), ~1160 (C-O stretch). |
Analytical Workflow Diagram
Caption: GC-MS analytical workflow for (E)-2-Hexenyl hexanoate.
Applications in Research and Industry
The primary application of (E)-2-Hexenyl hexanoate is in the flavor and fragrance industry. Its unique scent profile makes it a valuable modifier, particularly for imparting fresh, green, and fruity top notes in perfumes.[5] It can be used to enhance galbanum-type scents or to balance sweet notes in fruity compositions like pineapple and apple.[5] In the flavor industry, it is used to create natural-tasting fruit profiles, including apple, pear, and tropical blends.[5] It is recognized as a safe flavoring substance by international bodies like the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[15] Its use also extends to perfuming cosmetic products.[6]
Safety and Handling
(E)-2-Hexenyl hexanoate is designated as Generally Recognized as Safe (GRAS) for its intended use as a flavoring ingredient by FEMA (FEMA No. 3983).[15] Toxicological assessments have shown that at a concentration of 2% in petrolatum, it produced no irritation or sensitization in human subjects.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended when handling the pure compound.
Conclusion
(E)-2-Hexenyl hexanoate is a significant aroma chemical with a well-defined structure-activity relationship. Its synthesis via Fischer esterification is a practical and efficient method for laboratory and industrial production. The analytical characterization by GC-MS provides a reliable system for identity and purity confirmation, which is essential for quality control in its application as a high-value ingredient in the flavor and fragrance sectors. This guide provides the foundational technical knowledge and validated protocols necessary for its effective synthesis and analysis.
References
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NP-MRD. (2022). Showing NP-Card for (E)-2-Hexenyl hexanoate (NP0086064). Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-2-hexen-1-yl hexanoate. Retrieved from [Link]
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Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
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University of South Florida. (n.d.). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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NIST. (n.d.). Hexanoic acid, 2-hexenyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Hexanoic acid, 2-hexenyl ester, (E)-. NIST Chemistry WebBook (GC data). Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-hexen-1-yl hexanoate, 53398-86-0. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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NIST. (n.d.). Hexanoic acid, 2-hexenyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
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precisionFDA. (n.d.). 2-HEXENYL HEXANOATE, (2E)-. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl (E)-2-hexenoate, 53398-87-1. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for 2-Hexenyl hexanoate (HMDB0038924). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). (E)-2-HEXENYL HEXANOATE. Retrieved from [Link]
Sources
- 1. CAS 53398-86-0: (E)-2-Hexenyl hexanoate | CymitQuimica [cymitquimica.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Hexanoic acid, 2-hexenyl ester, (E)- [webbook.nist.gov]
- 4. (E)-2-hexen-1-yl hexanoate, 53398-86-0 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. NP-MRD: Showing NP-Card for (E)-2-Hexenyl hexanoate (NP0086064) [np-mrd.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. cerritos.edu [cerritos.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Hexanoic acid, 2-hexenyl ester, (E)- [webbook.nist.gov]
- 13. Hexanoic acid, 2-hexenyl ester, (E)- [webbook.nist.gov]
- 14. TRANS-2-HEXENYL HEXANOATE(53398-86-0) 13C NMR spectrum [chemicalbook.com]
- 15. femaflavor.org [femaflavor.org]

